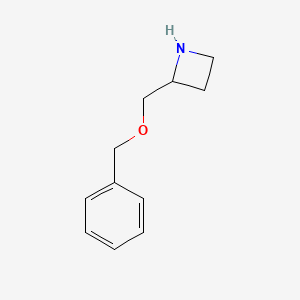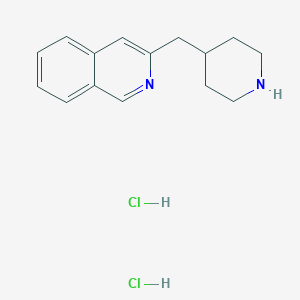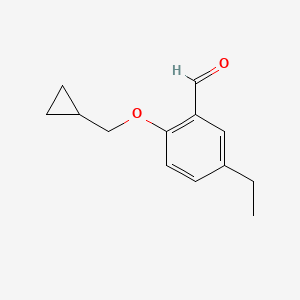
2-((Benciloxi)metil)azetidina
Descripción general
Descripción
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines are synthesized using various methods. The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization by N–C bond cleavage . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis
Azetidines represent a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .Chemical Reactions Analysis
Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((Benzyloxy)methyl)azetidine are as follows: Molecular Weight: 177.243, Density: 1.0±0.1 g/cm3, Boiling Point: 262.0±13.0 °C at 760 mmHg, Molecular Formula: C 11 H 15 NO .Aplicaciones Científicas De Investigación
Síntesis de Azetidinas Funcionalizadas
La reacción de aza Paternò–Büchi es un método notable para sintetizar azetidinas funcionalizadas. Esta reacción implica una fotocicloadición [2+2] entre un imina y un componente alqueno, que es una forma eficiente de crear estructuras de azetidina con varios grupos funcionales .
Química Medicinal
Las azetidinas se incorporan a andamios farmacéuticos para mejorar las propiedades farmacocinéticas. La estructura única del anillo de cuatro miembros de las azetidinas, como la “2-((Benciloxi)metil)azetidina”, puede conducir a una mayor estabilidad y eficacia en las moléculas de fármacos .
Síntesis Orgánica
En la síntesis orgánica, las azetidinas proporcionan un andamio versátil para construir moléculas complejas. Debido a su tensión de anillo, las azetidinas pueden sufrir reacciones de apertura de anillo fáciles, lo que permite la introducción de varios sustituyentes y la formación de estructuras más complejas .
Síntesis de Polímeros
La estructura de anillo tenso de las azetidinas las hace adecuadas para la síntesis de polímeros. Se pueden utilizar como monómeros en reacciones de polimerización para crear polímeros con propiedades mecánicas y químicas únicas .
Plantillas Quirales
Las azetidinas sirven como plantillas quirales en la síntesis asimétrica. Su estructura rígida puede inducir quiralidad en la síntesis de otras moléculas, lo que las hace valiosas en la producción de compuestos enantioméricamente puros .
Descubrimiento de Fármacos
Las azetidinas se encuentran en moléculas bioactivas y productos naturales. Se utilizan como motivos en el descubrimiento de fármacos debido a su relevancia biológica y la capacidad de interactuar con objetivos biológicos de manera específica .
Mecanismo De Acción
Target of Action
Azetidines, a class of compounds to which 2-((benzyloxy)methyl)azetidine belongs, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
It’s known that azetidines exhibit unique reactivity due to the considerable ring strain, which can be triggered under appropriate reaction conditions . The benzyloxy group in 2-((Benzyloxy)methyl)azetidine could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Azetidines are known to participate in various chemical reactions, including ring contraction, cycloaddition reactions, c–h activation, coupling with grignard reagents, and strain-release homologation . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
The unique four-membered ring structure of azetidines is known to influence their pharmacokinetic properties .
Result of Action
The unique reactivity of azetidines due to their ring strain could potentially lead to various molecular and cellular effects .
Action Environment
The stability of azetidines, including 2-((benzyloxy)methyl)azetidine, is known to be influenced by their ring strain .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(phenylmethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXORLHSVQERNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)






![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)

